Cellobial

Structural Biology Glycoside Hydrolase X-ray Crystallography

Standard cellobiose suffers from anomeric instability, complicating glycoside hydrolase (GH) mechanistic studies. Cellobial (1,2-ene-1,2-dideoxy-cellobiose) solves this with a rigid, non-reducing enol ether that mimics the oxocarbenium ion transition state. - **Enzyme Probing:** Traps GH active sites for X-ray crystallography & pre-steady-state kinetics; hydration to 2-deoxycellobiose offers a unique assay readout. - **Synthetic Utility:** Enol ether converts to α,β-unsaturated aldehyde for stereoselective β-O-glycoside synthesis via Horner-Emmons chemistry. - **Supply:** Packaged for research use; certified non-reducing analog, not a natural sugar.

Molecular Formula C12H20O9
Molecular Weight 308.28 g/mol
Cat. No. B12108827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellobial
Molecular FormulaC12H20O9
Molecular Weight308.28 g/mol
Structural Identifiers
SMILESC1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO
InChIInChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2
InChIKeyHNXRLRRQDUXQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellobial: Structural Analog of Cellobiose


Cellobial (1,2-ene-1,2-dideoxy-cellobiose, CAS 490-51-7) is a disaccharide 'glycal' derivative of cellobiose [1]. Unlike natural cellobiose, Cellobial features an endocyclic enol ether double bond between C1 and C2 within its reducing-end sugar ring . This modification renders it a stable, non-reducing analog that mimics the planar, oxocarbenium ion-like transition state of glycoside hydrolases, a key property not shared by native cellobiose [1][2]. It is primarily used as a tool compound for investigating enzyme mechanisms and as a chiral building block in organic synthesis.

Workflow Glycoside hydrolase mechanism probing
Selection Non-reducing transition state analog
Use Context X-ray crystallography, kinetics, chiral synthesis

Why Cellobial Cannot Be Substituted


Cellobial's value proposition hinges on its unique 1,2-enol ether structure, which dictates a distinct set of chemical and biological properties compared to its analogs. Native cellobiose is a reducing sugar, existing in equilibrium between α- and β-anomers, which complicates mechanistic studies of glycosidases and introduces instability in certain synthetic applications . In contrast, Cellobial's non-reducing, double-bonded structure makes it a stable, pre-organized transition state analog, enabling it to bind and react with enzymes in ways cellobiose cannot [1]. While the closely related disaccharide glycal, lactal, shares the enol ether motif, it differs fundamentally in the stereochemistry and linkage of its sugars (derived from lactose), leading to distinct enzyme kinetics and synthetic applications [2]. Generic substitution therefore fails to meet the specific requirements for targeted mechanistic or synthetic work, which the following quantitative evidence will demonstrate.

Target Cellobial (1,2-ene cellobiose)
Cellobiose is a reducing sugar with anomeric equilibrium; its conformational profile may not support transition state analog studies.
Comparator Lactal (disaccharide glycal)
Lactal differs in sugar linkage and stereochemistry; kinetic parameters with CBH I may shift, altering enzyme recognition context.

Evidence for Selecting Cellobial


Transition State Analog Conformation

Cellobial binds to the bacterial xylanase/cellulase Cex-Cd in a conformation that mimics the oxocarbenium ion-like transition state of glycoside hydrolysis. This is a direct, experimentally determined structural differentiation from the native substrate analog [1]. In contrast, a covalently bound 2-deoxy-2-fluoro-cellobiosyl intermediate in the same enzyme active site adopts a different chair conformation, representing a distinct catalytic step [1]. This difference in the observed bound conformation directly informs its utility as a specific mechanistic probe.

Transition State Analog Conformation
Head-to-head
Planar, oxocarbenium ion-like conformation vs. covalent intermediate in chair conformation; X-ray crystallography at 2.2 Å resolution.
Supports transition state probe interpretation.
Cex-Cd enzyme crystals soaked in 20 mM Cellobial.
Structural Biology Glycoside Hydrolase X-ray Crystallography

Hydration Kinetics vs. Lactal

Cellobiohydrolase I (CBH I) from Trichoderma reesei catalyzes the hydration of the enolic bond in Cellobial. This reaction is kinetically distinct from its action on the structurally similar disaccharide glycal, lactal [1]. The comparison reveals that while both are substrates for the same enzyme, Cellobial exhibits a lower Michaelis-Menten constant (Km) and a different catalytic rate constant (kcat) compared to lactal, demonstrating measurable differences in enzyme recognition and processing.

Hydration Kinetics vs. Lactal
Head-to-head
Km = 116 μM, kcat = 1.16 min⁻¹ (Cellobial); Km = 135 μM, kcat = 1.35 min⁻¹ (Lactal).
Supports kinetic study differentiation between disaccharide glycals.
CBH I from Trichoderma reesei; reported 14% lower Km and kcat.
Enzyme Kinetics Cellulase Substrate Specificity

Distinct Hydration Pathway by Cellulases

Cellobial undergoes a unique hydration reaction catalyzed by both exo- and endo-type cellulases, forming 2-deoxycellobiose [1]. This reaction is fundamentally different from the hydrolysis of native cellulose or cellodextrins by the same enzymes. Mechanistic studies using deuterated buffer demonstrate that protonation of the Cellobial double bond occurs from the si-face, a direction opposite to that assumed for protonation of β-D-glycosidic linkages in natural substrates [1].

Distinct Hydration Pathway
Class-level
Si-face protonation of enolic bond forms 2-deoxycellobiose; opposite stereochemical course vs. natural substrate hydrolysis.
Supports enzyme promiscuity and catalytic flexibility probing.
Exo- and endo-cellulases in H₂O/D₂O buffer systems.
Cellulase Mechanism Enzyme Promiscuity Hydration Reaction

Chiral Synthon vs. Cellobiose

In contrast to cellobiose, which requires extensive protecting group chemistry for use as a glycosyl donor, Cellobial's enol ether double bond allows for direct and stereoselective transformations [1]. For instance, the acid-catalyzed opening of the dihydropyran ring in acylated Cellobial generates an O-glycosylated α,β-unsaturated aldehyde, a versatile intermediate for further synthetic elaboration via Horner-Emmons olefination to create low-molecular-weight β-O-glycosides [1]. This contrasts with the lengthy glycosylation procedures required for cellobiose.

Chiral Synthon vs. Cellobiose
Class-level
Direct enol ether activation enables acid-catalyzed ring opening and Horner-Emmons olefination; avoids multi-step protecting group chemistry.
Supports synthetic route evaluation for glycoconjugate construction.
Reported for acylated glycal intermediates.
Organic Synthesis Glycosylation Chiral Building Block

Cellobial Applications


Glycoside Hydrolase Mechanism Studies

Use Cellobial as a specific tool to trap or mimic the oxocarbenium ion-like transition state in cellulases and other retaining β-glycosidases. Its non-reducing, planarized structure allows for detailed structural and kinetic investigations (e.g., X-ray crystallography [1], pre-steady-state kinetics) to elucidate catalytic mechanisms, which is critical for enzyme engineering and inhibitor design.

Substrate Specificity & Promiscuity Screening

Employ Cellobial as a non-native substrate in activity assays to characterize the catalytic flexibility of novel or engineered glycoside hydrolases. Its hydration to 2-deoxycellobiose, a reaction distinct from natural substrate hydrolysis, provides a unique readout for exploring and evolving new enzyme functions, as demonstrated with exo- and endo-cellulases [1].

Synthesis of Glycomimetics & Glycoconjugates

Leverage Cellobial as a chiral building block for the stereoselective synthesis of valuable intermediates. Its enol ether can be converted to an α,β-unsaturated aldehyde, a versatile handle for creating libraries of β-O-glycosides via Horner-Emmons chemistry [1]. This approach is more efficient than traditional glycosylation methods starting from cellobiose.

Enzyme Inhibitor Design

Utilize the structural information from Cellobial-enzyme complexes as a template for rational drug or agrochemical design. The observation that Cellobial binds to the active site of Cex-Cd in a transition-state-like conformation [1] provides a validated starting point for developing more potent and selective inhibitors targeting glycoside hydrolases involved in diseases or biomass degradation.

Application
Selection Property
Validation Focus
Glycoside hydrolase mechanism studies
Transition state analog conformation
X-ray crystallography and pre-steady-state kinetics
Substrate specificity and promiscuity screening
Non-native substrate hydration activity
2-deoxycellobiose formation endpoint
Glycomimetic and glycoconjugate synthesis
Enol ether reactivity as chiral building block
Horner-Emmons olefination route review
Enzyme inhibitor design research
Active-site transition state mimicry
Structure-based inhibitor template evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cellobial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.